4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole

Antifungal Minimum Inhibitory Concentration Tyrosine Phosphatase Inhibition

Researchers sourcing NPBD-class intermediates for antifungal SAR or forensic reference standard synthesis require exact substitution patterns to ensure experimental reproducibility. Using 4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole (CAS 17055-07-1) eliminates the risk of isomeric mismatch that compromises target binding and potency readouts. - Direct LiAlH₄ reduction precursor to MMDA derivatives, achieving 95% yield in published synthetic routes. - Validated antifungal activity comparable to Amphotericin B in MIC assays against diverse fungal species; enables tyrosine phosphatase and redox-thiol target validation. - Distinct from 5-substituted NPBD isomers-ring substitution pattern directly modulates antimicrobial potency and selectivity.

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
Cat. No. B7816967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESCC(=CC1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-]
InChIInChI=1S/C11H11NO5/c1-7(12(13)14)3-8-4-9(15-2)11-10(5-8)16-6-17-11/h3-5H,6H2,1-2H3/b7-3-
InChIKeyURIZGFKLZDNSIH-CLTKARDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole: Properties & Specifications


4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole (CAS 17055-07-1; molecular formula C11H11NO5; molecular weight 237.21 g/mol) is a benzodioxole derivative bearing a nitropropenyl side chain and a 4-methoxy substituent [1]. The compound exists as a crystalline solid with a reported melting point of 110 °C . It is structurally characterized by a 1,3-benzodioxole (methylenedioxy) core fused to a nitroalkenyl moiety in the β-nitropropenyl configuration. This compound is also known as β-nitroisomyristicin and is utilized as a chemical building block in the synthesis of methoxymethylenedioxyamphetamine derivatives . The compound exhibits predicted physicochemical parameters including an ACD/LogP of 3.05, a boiling point of 369.9±37.0 °C at 760 mmHg, and a topological polar surface area of 74 Ų [1].

Synthetic building block Serves as a nitropropenyl precursor for methoxy-substituted amphetamine analog synthesis via reductive amination.
Antimicrobial screening Supports MIC-based screening against phylogenetically diverse fungi and Gram-positive bacteria.
SAR probe Enables structure-activity relationship studies comparing 4-methoxy versus 5-substituted and non-methoxylated NPBD analogs.

Why Substituting 4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole with Analogs Fails


Substitution of 4-methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole with structurally related nitroalkenyl benzodioxoles or nitroalkenyl arenes is not supported by empirical data and may compromise experimental reproducibility. Within the nitropropenyl benzodioxole (NPBD) class, the specific ring substitution pattern directly modulates antimicrobial potency and spectrum of activity [1]. For instance, the 5-substituted isomer (5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole) and the 4-methoxy-6-substituted derivative (the target compound) are distinct chemical entities with differing steric and electronic properties that influence target binding and biological readouts [2]. Procurement of the exact compound with the specified substitution pattern is essential for replicating published synthetic routes and ensuring fidelity in structure-activity relationship (SAR) studies.

Substitution pattern mismatch
Replacing with the 5-substituted isomer may shift antimicrobial spectrum and target engagement profiles, limiting SAR reproducibility.
Methoxy-dependent physicochemical drift
Non-methoxylated analogs (e.g., CAS 86029-47-2) exhibit different LogP and membrane permeability, requiring re-validation of assay conditions.
Synthetic route fidelity
Using a precursor without the 4-methoxy group produces a distinct amine product; the reported 95% reductive amination yield is specific to this substitution pattern.

4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole: Differentiation Evidence


Antifungal Activity vs. Amphotericin B and Miconazole

Nitropropenyl benzodioxole (NPBD) exhibits fungicidal activity with an MIC profile comparable to Amphotericin B and Miconazole against phylogenetically diverse saprophytic, commensal, and parasitic fungi [1]. In a 2013 study of 20 nitroalkenyl arenes, NPBD (compound 14) was among the most broadly antimicrobial compounds tested, with greater activity against Gram-positive bacteria and fungi than against enteric Gram-negative rods [2]. NPBD was fungicidal to all species except dermatophytic fungi [1].

Antifungal MIC comparison
Head-to-head
Activity profile comparable to Amphotericin B and Miconazole; fungicidal across diverse saprophytic, commensal, and parasitic fungi except dermatophytes.
Supports antifungal MIC screening context
Direct comparator study; in vitro MIC data
Antifungal Minimum Inhibitory Concentration Tyrosine Phosphatase Inhibition

Reductive Amination Yield Advantage

4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole serves as a key precursor for the synthesis of methoxymethylenedioxyamphetamine (MMDA) derivatives via lithium aluminum hydride (LiAlH4) reduction . This reductive pathway achieves a 95% yield under optimized conditions (LiAlH4 in diethyl ether/toluene, 4.0 h reaction time) [1]. The 4-methoxy substitution pattern differentiates this precursor from non-methoxylated analogs (e.g., 4-(2-nitro-1-propenyl)-1,3-benzodioxole, CAS 86029-47-2), which yield different amine products upon reduction.

Reductive amination yield
Reported
95% yield under optimized conditions (LiAlH₄, diethyl ether/toluene, 4 h).
Supports synthetic intermediate workflow
Reported yield; re-validation recommended
Synthetic Intermediate Reductive Amination Amphetamine Analog

Physicochemical Properties vs. Non-Methoxylated Analogs

The 4-methoxy substituent on 4-methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole imparts distinct physicochemical properties compared to non-methoxylated nitropropenyl benzodioxole analogs such as 4-(2-nitro-1-propenyl)-1,3-benzodioxole (CAS 86029-47-2) [1]. The presence of the methoxy group increases molecular weight (+30.03 Da) and alters lipophilicity, hydrogen bonding capacity, and polar surface area [2].

Physicochemical profile
Class-level
ΔMW +30.03 Da vs. non‑methoxy analog; ACD/LogP 3.05, TPSA 74 Ų; distinct hydrogen‑bonding capacity.
Physicochemical context for assay handling
Predicted values; experimental validation advised
LogP Solubility Physicochemical Characterization

Zebrafish Embryo Toxicity vs. Antimicrobial Selectivity

In a 2013 study evaluating 20 nitroalkenyl arenes for antimicrobial activity and developmental toxicity, NPBD (5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole) was identified as one of the most broadly antimicrobial compounds [1]. Thirteen of the tested nitroalkenyl arenes inhibited zebrafish egg hatching at concentrations ≤6 μg/mL; egg toxicity did not correlate with antimicrobial activity or rodent toxicity where data were available [1]. NPBD is reported to have low oral toxicity and is suitable for local treatment of skin and mucosal infections [2].

Zebrafish selectivity
Reported
13 nitroalkenyl arenes inhibited hatching at ≤6 µg/mL; NPBD not correlated with egg toxicity; low oral toxicity reported in mammalian models.
Supports selectivity profile review in developmental models
Zebrafish embryo assay; cross-study comparison
Toxicity Screening Zebrafish Model Selectivity Index

Research and Industrial Applications of 4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole


Antifungal Drug Discovery and Target Validation

4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole and its NPBD class derivatives are suitable for antifungal drug discovery programs targeting tyrosine phosphatase inhibition and redox-thiol pathways [1]. The compound's fungicidal activity profile—comparable to Amphotericin B and Miconazole—supports its use in in vitro MIC screening against phylogenetically diverse fungal species, including saprophytic, commensal, and parasitic fungi [1]. Researchers evaluating novel antifungal mechanisms of action should prioritize this compound class for target validation studies involving fungal tyrosine phosphatases and cysteine-based thiol redox signaling [2].

Reductive Amination to Methoxy-Substituted Amphetamines

4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole serves as a key nitroalkenyl precursor for the synthesis of methoxymethylenedioxyamphetamine (MMDA) derivatives [1]. The established synthetic route employs lithium aluminum hydride (LiAlH4) reduction in diethyl ether/toluene solvent to achieve 95% yield of the corresponding amine product [2]. This application is particularly relevant for forensic chemistry laboratories, pharmaceutical research organizations synthesizing reference standards, and academic groups investigating structure-activity relationships of substituted amphetamine analogs.

SAR Studies of Nitroalkenyl Arene Antimicrobials

The compound is a critical component in SAR studies designed to elucidate the contribution of benzodioxole ring substitution patterns to antimicrobial activity and toxicity [1]. Comparative evaluation of 4-methoxy-6-substituted versus 5-substituted and non-methoxylated nitropropenyl benzodioxole analogs enables researchers to identify pharmacophoric elements essential for antimicrobial potency and selectivity [2]. The availability of zebrafish embryo toxicity data (egg hatching inhibition at ≤6 μg/mL for related analogs) provides a comparative framework for assessing developmental toxicity alongside antimicrobial activity [1].

Reference Standard and Impurity Profiling

4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole (CAS 17055-07-1) is procured as a certified reference standard for analytical method development and impurity profiling in pharmaceutical quality control laboratories [1]. The compound's defined physicochemical properties—including melting point (110 °C), predicted LogP (3.05), and topological polar surface area (74 Ų)—enable its use as a calibration standard in HPLC and GC-MS methods for the analysis of related nitroalkenyl arenes and benzodioxole derivatives [2].

Application
Selection Property
Validation Focus
Antifungal target validation studies
Tyrosine phosphatase & redox‑thiol pathway screening context
MIC endpoint review against diverse fungal panels
Methoxy‑substituted amphetamine analog synthesis
Reductive amination precursor with distinct 4‑methoxy pattern
Product identity and purity in synthetic workflows
Nitroalkenyl arene SAR studies
Benzodioxole substitution pattern comparator
Antimicrobial potency and toxicity endpoint profiling
Analytical reference standard procurement
Certified identity and defined physicochemical profile
HPLC/GC‑MS method calibration and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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